3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methyl-7-morpholinoquinolin-4(1H)-one
Description
Properties
IUPAC Name |
3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-morpholin-4-ylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O5/c1-27-11-15(23-25-22(26-33-23)13-2-3-19-20(8-13)32-12-31-19)21(29)14-9-16(24)18(10-17(14)27)28-4-6-30-7-5-28/h2-3,8-11H,4-7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIJGGGZVRJJMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C4=NC(=NO4)C5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methyl-7-morpholinoquinolin-4(1H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of the compound involves multi-step organic reactions, typically starting with the preparation of the benzo[d][1,3]dioxole moiety followed by the formation of the oxadiazole and quinoline structures. The detailed synthetic pathway often includes:
- Formation of Benzo[d][1,3]dioxole : This is achieved through electrophilic aromatic substitution reactions.
- Synthesis of 1,2,4-Oxadiazoles : These compounds are synthesized via the reaction of hydrazides with carboxylic acids or their derivatives.
- Quinoline Derivatives : The final step generally involves cyclization reactions to form the quinoline structure.
Anticancer Activity
Research has indicated that compounds containing oxadiazole and quinoline moieties exhibit significant anticancer properties. The target compound has been evaluated for its cytotoxic effects against various cancer cell lines:
- MCF-7 (Breast Cancer) : The compound demonstrated a notable IC50 value, indicating potent cytotoxic activity against MCF-7 cells compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have shown that derivatives containing the benzo[d][1,3]dioxole structure can inhibit various pathogenic bacteria:
- Inhibition Against Pathogenic Bacteria : The compound was found to have significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of DNA Synthesis : Quinoline derivatives are known to intercalate into DNA, disrupting replication processes.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cells, contributing to its cytotoxic effects .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- In Vivo Studies : Animal models treated with the compound showed a reduction in tumor size without significant toxicity to normal tissues.
- Combination Therapy : When used in conjunction with other anticancer agents, enhanced therapeutic effects were observed, suggesting potential for combination therapies in clinical settings .
Scientific Research Applications
Antimicrobial Activity
Recent studies have shown that derivatives of quinoline and oxadiazole possess significant antimicrobial properties. The compound has been synthesized and evaluated for its effectiveness against various bacterial and fungal strains.
Case Study: Antibacterial and Antifungal Screening
A study demonstrated that similar compounds exhibited potent antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, with some derivatives achieving a minimum inhibitory concentration (MIC) as low as 6.25 µg/ml . This suggests that the compound could serve as a lead structure for developing new antimicrobial agents.
Anticancer Potential
Compounds containing quinoline and oxadiazole moieties have been investigated for their anticancer properties. The structural features of 3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methyl-7-morpholinoquinolin-4(1H)-one may contribute to its ability to inhibit cancer cell proliferation.
Case Study: Anticancer Activity
In vitro studies on related compounds have shown promising results against various cancer cell lines. For example, derivatives containing oxadiazole rings have demonstrated cytotoxic effects on human cancer cells, indicating their potential as anticancer agents .
Molecular Docking Studies
Molecular docking studies are crucial for understanding the interaction of this compound with biological targets. These computational methods help predict binding affinities and the orientation of the compound within target proteins.
Case Study: Molecular Interaction Analysis
Research involving molecular docking simulations has illustrated that compounds with similar structures bind effectively to targets involved in bacterial resistance mechanisms . This computational approach supports the hypothesis that this compound may exhibit enhanced efficacy against resistant strains.
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions that require careful optimization to achieve high yields and purity.
Synthesis Overview
The synthesis typically involves:
- Formation of the oxadiazole ring through cyclization reactions.
- Introduction of the benzo[d][1,3]dioxole moiety.
- Fluorination at the appropriate position on the quinoline scaffold.
- Final modifications to incorporate the morpholino group.
Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Summary of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Pharmacological Relevance
A. Oxazoloquinolinone Derivatives describes 2-(aminomethyl)-5-cyclopropyl-7-(1H-indazol-5-yl)-6-methyloxazolo[4,5-c]quinolin-4(5H)-one, a tricyclic topoisomerase inhibitor. Key comparisons:
The morpholino group in the target compound may confer better aqueous solubility compared to the indazole moiety in , which could enhance oral bioavailability .
B. Oxadiazole-Containing Heterocycles
highlights 6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one , which shares the oxadiazole motif. Comparisons:
The benzo[d][1,3]dioxol group in the target compound may offer superior metabolic stability compared to the dimethoxyphenyl group in due to reduced oxidative demethylation risk .
C. Triazino-Indol Derivatives describes 2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one, a polyheterocyclic compound. Comparisons:
The fluorine atom in the target compound may reduce toxicity compared to bromine in , as fluorinated drugs often exhibit safer profiles .
Pharmacokinetic and Physicochemical Properties
- This contrasts with ’s compound (463 g/mol), which is closer to ideal ranges .
- H-Bond Acceptors: The morpholino and oxadiazole groups likely contribute to >10 H-bond acceptors, similar to ’s compound. High H-bond acceptors may limit blood-brain barrier penetration but improve solubility .
- LogP : The benzo[d][1,3]dioxol group (LogP ~2.5) may increase lipophilicity compared to dimethoxyphenyl (LogP ~2.0), favoring cellular uptake but risking off-target binding .
Q & A
Q. What are the key synthetic strategies for constructing the quinolin-4(1H)-one core in this compound?
The quinolin-4(1H)-one core is typically synthesized via cyclocondensation reactions. A common approach involves reacting substituted anthranilic acid derivatives with β-ketoesters or β-diketones under acidic conditions. Palladium-catalyzed reductive cyclization of nitroarenes, as demonstrated in Pd-mediated reactions using formic acid derivatives as CO surrogates, can also yield the quinoline scaffold efficiently . For fluorinated derivatives like the 6-fluoro substituent here, electrophilic fluorination or halogen exchange (e.g., using KF in polar aprotic solvents) is employed post-cyclization .
Q. How is the 1,2,4-oxadiazole ring introduced into the structure?
The 1,2,4-oxadiazole ring is formed via cyclization of acylhydrazides. For example, coupling a benzo[d][1,3]dioxol-5-yl-substituted amidoxime with a carboxylic acid derivative (e.g., activated ester or acid chloride) under thermal or microwave-assisted conditions generates the oxadiazole ring. Oxidative cyclization using iodobenzene diacetate in dichloromethane has been reported for analogous structures, achieving >80% yields .
Q. What methods are used to introduce the morpholino substituent at the 7-position?
The morpholino group is typically introduced via nucleophilic aromatic substitution (SNAr). The quinoline ring is activated at the 7-position by electron-withdrawing groups (e.g., nitro or fluoro). Reaction with morpholine in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (80–120°C) facilitates substitution. Microwave irradiation can reduce reaction times from hours to minutes .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing side reactions during oxadiazole formation?
Competing side reactions, such as over-oxidation or dimerization, are addressed by:
- Temperature control : Lower temperatures (0–25°C) favor cyclization over decomposition.
- Catalyst selection : Use of Cu(I) or Ru-based catalysts suppresses byproduct formation in heterocyclic synthesis .
- Solvent effects : Non-polar solvents (e.g., toluene) reduce polarity-driven side reactions, while microwave-assisted synthesis enhances regioselectivity .
Contradictory yield data across studies often stem from differences in solvent purity or catalyst loading, necessitating rigorous reproducibility checks .
Q. How can computational methods resolve contradictions in reported biological activity data?
Discrepancies in biological activity (e.g., variable IC50 values in kinase assays) are analyzed via:
- Molecular docking : Assessing binding modes of the compound’s oxadiazole and quinoline moieties to target proteins (e.g., using AutoDock Vina) .
- DFT calculations : Evaluating electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability under physiological conditions .
For example, morpholino group orientation significantly affects hydrogen bonding with active sites, which may explain activity variations .
Q. What experimental and computational approaches validate the compound’s acid-base properties?
- Potentiometric titration : Non-aqueous titrations with tetrabutylammonium hydroxide in isopropyl alcohol or acetone determine pKa values of ionizable groups (e.g., the quinoline nitrogen). Half-neutralization potentials (HNPs) are derived from mV-mL titration curves .
- DFT-based predictions : Solvent-accessible surface area (SASA) calculations correlate with experimental pKa to refine computational models .
Methodological Considerations
Q. How to design a stability study for this compound under physiological conditions?
- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and photolytic (UV light) conditions.
- Analytical monitoring : Use HPLC-PDA to track degradation products and LC-MS to identify structural modifications (e.g., demethylation or oxadiazole ring cleavage) .
- Kinetic modeling : Calculate degradation rate constants (k) to predict shelf-life .
Q. What crystallographic techniques confirm the compound’s solid-state structure?
- Single-crystal XRD : Resolve bond lengths and angles, particularly for the oxadiazole and morpholino groups. For fluorinated quinolines, synchrotron radiation improves resolution of C-F bond geometry .
- Powder XRD : Compare experimental patterns with simulated data from DFT-optimized structures to assess polymorphism .
Data Contradiction Analysis
Q. Conflicting reports on solubility in polar vs. non-polar solvents
- Contradiction : Some studies report high solubility in DMSO, while others note limited solubility.
- Resolution : Solubility is pH-dependent due to the compound’s ionizable quinoline nitrogen. Perform pH-solubility profiling (e.g., shake-flask method) across pH 1–10. Use Hansen solubility parameters to rationalize solvent compatibility .
Q. Discrepancies in fluorescence quantum yield measurements
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
